molecular formula C9H16BrNO4 B3109795 N-Boc-3-bromo-L-alanine Methyl Ester CAS No. 175844-11-8

N-Boc-3-bromo-L-alanine Methyl Ester

Cat. No.: B3109795
CAS No.: 175844-11-8
M. Wt: 282.13 g/mol
InChI Key: ODLDPRMMKCMNMD-LURJTMIESA-N
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Description

N-Boc-3-bromo-L-alanine Methyl Ester (CAS: 175844-11-8) is a halogenated amino acid derivative widely employed in organic synthesis and pharmaceutical research. Structurally, it features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus, a bromine atom at the β-carbon of the alanine backbone, and a methyl ester moiety at the carboxyl group. This configuration enhances its stability and reactivity in cross-coupling reactions, such as Negishi or Suzuki couplings, enabling the synthesis of complex bioactive molecules .

Key applications include:

  • Peptide modification: Introduction of bromine allows site-specific functionalization in peptide chains.
  • Heterocycle synthesis: Serves as a precursor for indole- or tryptophan-derived compounds via palladium-catalyzed couplings .
  • Chiral building blocks: The L-configuration ensures stereochemical control in asymmetric syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDPRMMKCMNMD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves the protection of the amino group of L-alanine with a Boc group, followed by bromination and esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-L-alanine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

N-Boc-3-bromo-L-alanine Methyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-L-alanine Methyl Ester primarily involves its role as a precursor in chemical reactions. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. The bromine atom serves as a reactive site for nucleophilic substitution, enabling the formation of diverse derivatives. The ester group facilitates incorporation into larger molecules through esterification reactions .

Comparison with Similar Compounds

Halogen-Substituted Analogs

The bromo derivative is part of a broader class of halogenated Boc-protected alanine esters. Key analogs include:

Compound Molecular Formula CAS Molecular Weight Purity Key Applications
N-Boc-3-bromo-L-alanine Methyl Ester C₉H₁₆BrNO₄ 175844-11-8 282.13 Not explicitly stated (commercial grade) Cross-coupling reactions, peptide modification
N-Boc-3-iodo-L-alanine Methyl Ester C₉H₁₆INO₄ 93267-04-0 329.13 >97.0% (HPLC) Negishi couplings, indole alkylation
N-Boc-3-chloro-L-alanine Methyl Ester C₉H₁₆ClNO₄ Not provided 217.68 Not provided Intermediate for non-steroidal anti-inflammatory drugs

Key Observations :

  • Reactivity : The iodo analog exhibits higher reactivity in palladium-catalyzed cross-couplings due to the weaker C–I bond, enabling reactions at lower temperatures compared to bromo and chloro derivatives. For example, and highlight the use of the iodo compound in Negishi couplings with bromoindoles at 24-hour reaction times and 51–54% yields .
  • Steric and Electronic Effects : Bromine’s intermediate electronegativity and size balance reactivity and stability, making it preferable for controlled functionalization.
  • Cost and Availability : The iodo derivative is more expensive (JPY 25,000/5g) compared to the bromo variant, which is priced competitively but requires specialized handling due to bromine’s volatility .

Stereoisomers and Structural Variants

  • D-Configuration Analogs :

    • 3-Bromo-N-Boc-D-alanine Methyl Ester (CAS: 402726-50-5) shares identical functional groups but with D-stereochemistry. It is used in mirror-image peptide synthesis and enantioselective catalysis .
    • Reactivity : Similar to the L-form in cross-couplings but critical for generating chiral centers in drug candidates.
  • Ester Modifications :

    • 3-Bromo-N-Boc-L-alanine Cyclopentyl Ester (CAS: 1023327-88-9) replaces the methyl ester with a cyclopentyl group, enhancing lipophilicity for membrane-penetrating drug candidates .

Functional Group Variations

  • Thienyl-Substituted Analog :
    • N-Boc-3-(2-thienyl)-L-alanine (CAS: 56675-37-7) substitutes bromine with a thienyl group. This modification shifts applications toward conductive polymer synthesis and metalloenzyme mimics .

Biological Activity

N-Boc-3-bromo-L-alanine methyl ester (CAS No. 175844-11-8) is a significant compound in the realm of medicinal chemistry and peptide synthesis. Its unique structural features, including the bromine atom and the tert-butoxycarbonyl (Boc) protecting group, contribute to its diverse biological activities and applications.

  • Molecular Formula : C₉H₁₆BrNO₄
  • Molecular Weight : 282.13 g/mol
  • IUPAC Name : methyl (R)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to act as a building block in peptide synthesis. The bromine atom enhances the reactivity of the compound, allowing for selective modifications that can influence the biological properties of the resulting peptides. This modification can lead to changes in binding affinity and potency against various biological targets.

Key Mechanisms:

  • Peptide Synthesis : It serves as a versatile building block for synthesizing peptides with specific functionalities.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways by altering gene expression and cellular metabolism, impacting various cellular functions.
  • Enzyme Interaction : this compound interacts with enzymes, facilitating biochemical reactions essential for cellular processes.

Peptide Synthesis

This compound is extensively utilized in peptide synthesis due to its ability to introduce a bromine atom at a specific position within peptide chains. This feature allows researchers to explore structure-activity relationships (SAR) in medicinal chemistry, particularly in developing compounds that target specific receptors or enzymes.

Medicinal Chemistry

The compound is instrumental in designing pharmaceutical agents, particularly those targeting enzymes involved in disease mechanisms. The incorporation of the bromine atom can enhance the biological activity of peptides, making them more effective as therapeutic agents.

Case Studies

  • Inhibition Studies : Research has demonstrated that peptides synthesized using this compound exhibit varying degrees of inhibition against specific enzymes, showcasing its potential in drug development.
  • Cellular Metabolism Modulation : Studies indicate that this compound can alter metabolic pathways by interacting with key enzymes, thereby influencing overall cellular metabolism and function.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism.
Demonstrated effectiveness in synthesizing peptides with enhanced binding affinities due to bromination.
Highlighted its role in dual protection strategies in peptide synthesis, improving overall yields and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-3-bromo-L-alanine Methyl Ester
Reactant of Route 2
Reactant of Route 2
N-Boc-3-bromo-L-alanine Methyl Ester

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